molecular formula C8H5BrClNO B12871279 2-Bromo-5-(chloromethyl)benzo[d]oxazole

2-Bromo-5-(chloromethyl)benzo[d]oxazole

Cat. No.: B12871279
M. Wt: 246.49 g/mol
InChI Key: NSPNJBNDFSWRKD-UHFFFAOYSA-N
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Description

2-Bromo-5-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(chloromethyl)benzo[d]oxazole typically involves the bromination and chloromethylation of benzo[d]oxazole derivatives. One common method starts with the preparation of benzo[d]oxazole-2-thiol, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The chloromethylation step involves the reaction of the brominated intermediate with formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylic acids or aldehydes .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(chloromethyl)benzo[d]thiazole
  • 2-Bromo-5-(chloromethyl)benzo[d]imidazole
  • 2-Bromo-5-(chloromethyl)benzo[d]isoxazole

Uniqueness

2-Bromo-5-(chloromethyl)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in medicinal and material science .

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

2-bromo-5-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H5BrClNO/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H,4H2

InChI Key

NSPNJBNDFSWRKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)N=C(O2)Br

Origin of Product

United States

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